molecular formula C11H9ClF3NO B3040543 4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 215519-29-2

4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B3040543
CAS No.: 215519-29-2
M. Wt: 263.64 g/mol
InChI Key: LFRJAHSTRGCYEF-SNAWJCMRSA-N
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Description

4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a trifluorobut-3-en-2-one backbone and a 3-chlorobenzylamino group, allows it to participate in a wide range of chemical reactions and makes it valuable in fields such as drug synthesis and catalysis.

Scientific Research Applications

4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in catalysis and other industrial processes.

Biochemical Analysis

Biochemical Properties

4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes can lead to changes in the metabolic pathways of the cells .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell communication and function. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of specific genes, ultimately affecting cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes. These dosage effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with these enzymes can affect the overall metabolic flux and levels of specific metabolites within the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. The presence of targeting signals or post-translational modifications can influence the subcellular distribution and activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 3-chlorobenzylamine with 1,1,1-trifluorobut-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one include:

    tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate: Another compound with a chlorobenzylamino group.

    N-(4-{2-[(3-chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide: A compound with a similar chlorobenzylamino moiety.

Uniqueness

What sets this compound apart is its trifluorobut-3-en-2-one backbone, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.

Properties

IUPAC Name

(E)-4-[(3-chlorophenyl)methylamino]-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO/c12-9-3-1-2-8(6-9)7-16-5-4-10(17)11(13,14)15/h1-6,16H,7H2/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRJAHSTRGCYEF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CN/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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